molecular formula C10H20O2S B14558218 Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate CAS No. 62217-62-3

Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate

Cat. No.: B14558218
CAS No.: 62217-62-3
M. Wt: 204.33 g/mol
InChI Key: TUDSRPBMBUQGLG-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethylsulfanyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate can be achieved through several methods. One common approach involves the esterification of 2-(ethylsulfanyl)-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate exerts its effects depends on the specific context of its use. In chemical reactions, the ethylsulfanyl group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(methylsulfanyl)-3,3-dimethylbutanoate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    Ethyl 2-(propylsulfanyl)-3,3-dimethylbutanoate: Contains a propylsulfanyl group, leading to different chemical and physical properties.

    Ethyl 2-(butylsulfanyl)-3,3-dimethylbutanoate: Features a butylsulfanyl group, which may affect its reactivity and applications.

Uniqueness

Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate is unique due to the specific combination of its functional groups. The presence of the ethylsulfanyl group imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62217-62-3

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

ethyl 2-ethylsulfanyl-3,3-dimethylbutanoate

InChI

InChI=1S/C10H20O2S/c1-6-12-9(11)8(13-7-2)10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

TUDSRPBMBUQGLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)(C)C)SCC

Origin of Product

United States

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